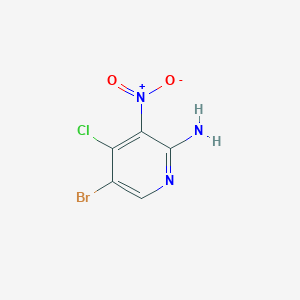

2-Amino-5-bromo-4-chloro-3-nitropyridine

Descripción

Propiedades

IUPAC Name |

5-bromo-4-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGCPXIDEMLKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670259 | |

| Record name | 5-Bromo-4-chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942947-95-7 | |

| Record name | 5-Bromo-4-chloro-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942947-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis Bioquímico

Biochemical Properties

2-Amino-5-bromo-4-chloro-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, either inhibiting or enhancing their function. Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can modulate the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, affecting their stability and function. This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, this compound can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, altering the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cells, this compound can bind to transport proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound can influence its biological activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects.

Actividad Biológica

2-Amino-5-bromo-4-chloro-3-nitropyridine is a heterocyclic compound that has garnered attention in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its potential therapeutic applications.

This compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to modulate enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can either inhibit or enhance the enzyme functions, leading to significant biochemical implications.

Table 1: Key Biochemical Properties

| Property | Description |

|---|---|

| Solubility | High aqueous solubility |

| Melting Point | 253-255°C |

| Interaction with Enzymes | Modulates oxidative stress response enzymes |

| Binding Affinity | Affects binding to biomolecules like DNA and RNA |

Cellular Effects

The compound exhibits diverse cellular effects by influencing signaling pathways and gene expression. For instance, it can activate or inhibit the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it modulates the expression of genes involved in apoptosis, affecting programmed cell death processes.

Case Study: Apoptosis Modulation

In laboratory studies, varying concentrations of this compound demonstrated differential effects on apoptosis in cancer cell lines. Low doses promoted cell survival by enhancing antioxidant defenses, while high doses induced cytotoxicity and apoptosis through oxidative stress.

Molecular Mechanisms

At the molecular level, this compound exerts its biological effects through several mechanisms:

- Enzyme Interaction : It can bind to active sites of enzymes, altering their catalytic activity.

- Gene Expression : The compound interacts with transcription factors, influencing gene expression profiles.

- DNA/RNA Stability : It affects the stability and function of nucleic acids, which can lead to alterations in cellular metabolism .

Table 2: Molecular Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Inhibition/Activation | Alters enzyme activity via binding |

| Gene Regulation | Modulates transcription factors |

| Nucleic Acid Interaction | Affects stability and function of DNA/RNA |

Temporal Effects in Laboratory Settings

The stability of this compound under standard laboratory conditions is notable; however, exposure to light or elevated temperatures can lead to degradation. Long-term exposure studies have indicated cumulative effects on cellular function, such as increased oxidative stress and potential DNA damage over time.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects include enhanced antioxidant defenses.

- High Doses : Toxicity manifests as liver damage and neurotoxicity.

Threshold effects have been observed where a specific dosage range is necessary to achieve desired biological outcomes without toxicity.

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with cellular components. These interactions can significantly alter metabolic profiles and influence overall cellular health .

Aplicaciones Científicas De Investigación

2-Amino-5-bromo-4-chloro-3-nitropyridine influences cellular functions by affecting signaling pathways and gene expression. Research indicates that it can activate or inhibit critical pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. Additionally, the compound modulates the expression of genes involved in apoptosis, impacting programmed cell death processes.

Case Study: Apoptosis Modulation

In laboratory studies, varying concentrations of this compound demonstrated differential effects on apoptosis in cancer cell lines. Low doses promoted cell survival by enhancing antioxidant defenses, while high doses induced cytotoxicity and apoptosis through oxidative stress mechanisms.

Molecular Mechanisms of Action

At the molecular level, the compound exerts its effects through several mechanisms:

Table 2: Molecular Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Inhibition/Activation | Alters enzyme activity via binding |

| Gene Regulation | Modulates transcription factors |

| Nucleic Acid Interaction | Affects stability and function of DNA/RNA |

The compound can bind to specific biomolecules, influencing their stability and function. It can also inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity.

Therapeutic Applications

The diverse biological activities of this compound suggest potential therapeutic applications:

- Antioxidant Therapy : Due to its ability to modulate oxidative stress response enzymes, this compound may be explored as a therapeutic agent in conditions characterized by oxidative damage.

- Cancer Treatment : Its effects on apoptosis and cell signaling pathways indicate potential use in cancer therapies where modulation of cell survival is critical.

Stability and Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects include enhanced antioxidant defenses.

- High Doses : Toxicity manifests as liver damage and neurotoxicity.

Long-term exposure studies have indicated cumulative effects on cellular function, such as increased oxidative stress and potential DNA damage over time.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Analogs and Similarity Scores

The following compounds exhibit structural similarities based on substituent patterns (similarity scores derived from ):

| Compound Name | CAS Number | Similarity Score | Substituents (vs. Target) | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|---|

| 5-Bromo-4-chloropyridin-2-amine | 942947-94-6 | 0.84 | Lacks nitro group at C3 | 223.47 | Not reported |

| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | 0.71 | Lacks chlorine at C4 | 218.02 | 208–210 [9] |

| 4-Chloro-5-nitropyridin-2-amine | 24484-96-6 | 0.79 | Lacks bromine at C5 | 174.56 | Not reported |

| 5-Bromo-4-chloro-2-methylpyridine | 20511-15-3 | 0.76 | Replaces amino (C2) and nitro (C3) with methyl | 207.46 | Not reported |

Impact of Substituents on Physical and Chemical Properties

Halogen Effects (Br vs. Cl) :

- Bromine: Larger atomic radius and polarizability compared to chlorine increase molecular weight and lipophilicity. For example, 2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2) has a higher melting point (208–210°C) than the target compound, likely due to stronger van der Waals forces in the absence of chlorine [9].

Nitro Group Influence :

- The nitro group at C3 in the target compound introduces strong electron-withdrawing effects, reducing electron density on the pyridine ring. This contrasts with analogs like 5-Bromo-4-chloropyridin-2-amine (CAS 942947-94-6), which lacks a nitro group and may exhibit higher reactivity in electrophilic aromatic substitution [8].

Amino Group Position :

- The amino group at C2 acts as an electron donor, creating a push-pull electronic effect with the nitro group. This contrasts with 4-Chloro-5-nitropyridin-2-amine (CAS 24484-96-6), where the amino group’s position alters resonance stabilization [22].

Métodos De Preparación

General Synthetic Overview

The synthesis of 2-amino-5-bromo-4-chloro-3-nitropyridine typically involves multi-step transformations starting from simpler pyridine derivatives. The process generally includes:

- Introduction of halogen substituents (bromine and chlorine) at specific positions on the pyridine ring.

- Nitration to introduce the nitro group.

- Amination to install the amino group at the 2-position.

Representative Synthetic Route

While detailed, step-by-step procedures are limited in public literature, the following general route is supported by available research and commercial data:

| Step | Transformation | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation | N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or similar halogen sources | Selective halogenation at 5- and 4-positions of pyridine |

| 2 | Nitration | Mixed acid (HNO₃/H₂SO₄) or milder nitrating agents | Introduction of nitro group at 3-position; temperature control needed to avoid over-nitration |

| 3 | Amination | Ammonia or ammonium salts under pressure or catalytic conditions | Amination at 2-position; may require activation of the pyridine ring |

| 4 | Purification | Silica gel chromatography, recrystallization | Yields up to 85% reported for final product |

- The sequence and selectivity of halogenation and nitration steps are critical to ensure the correct substitution pattern.

- Purification is typically achieved by silica gel chromatography to remove regioisomers and by-products.

- Reaction conditions such as temperature, solvent, and order of addition are optimized for yield and purity.

Example: Multi-Step Synthesis Outline

A plausible synthetic pathway, based on standard pyridine chemistry, could be:

- Starting Material: 2-chloro-5-bromopyridine (or similar halogenated pyridine)

- Nitration: Introduction of the nitro group at the 3-position using controlled nitration conditions.

- Amination: Conversion of the 2-chloro group to a 2-amino group via nucleophilic aromatic substitution using ammonia under pressure.

- Purification: Chromatographic separation to isolate the target compound.

Alternative Approaches

- Direct Amination: If a suitable nitrohalopyridine precursor is available, direct amination at the 2-position may be feasible using transition metal catalysis or high-pressure ammonia.

- Sequential Halogenation: Some protocols may begin with a nitropyridine core, followed by sequential halogenation at the 4- and 5-positions, exploiting the directing effects of the nitro and amino groups.

Data Table: Physical and Chemical Properties

Research Findings and Practical Considerations

- The presence of both electron-withdrawing (nitro, halogen) and electron-donating (amino) groups on the pyridine ring requires careful control of reaction conditions to achieve regioselectivity and prevent side reactions.

- Yields are typically optimized through purification by chromatography, with reported isolated yields of approximately 85% for the final product.

- The compound is stable under standard laboratory conditions but should be stored under inert gas at low temperatures to prevent degradation.

Summary Table: Key Steps in Synthesis

| Step | Purpose | Typical Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| Halogenation | Introduce Br, Cl | NBS, NCS, solvents | Regioselective |

| Nitration | Introduce NO₂ | HNO₃/H₂SO₄, controlled temp | Selective at 3-pos |

| Amination | Install NH₂ at 2-position | Ammonia, pressure or catalyst | Final conversion |

| Purification | Isolate pure product | Chromatography, recrystallization | ~85% yield |

Q & A

Basic: What are the recommended methods for synthesizing 2-Amino-5-bromo-4-chloro-3-nitropyridine, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves sequential halogenation and nitration steps. Key steps include:

- Halogenation: Introduce bromine and chlorine via electrophilic substitution. Evidence for related compounds suggests maintaining low temperatures (0–5°C) during bromination improves yield by minimizing side reactions .

- Nitration: Controlled addition of nitric acid/sulfuric acid mixtures at 50–60°C ensures selective nitro group placement without decomposing intermediates .

- Amination: Introduce the amino group via reduction of a nitro precursor or displacement of a halogen using ammonia/urea under reflux .

Optimization Tips:

- Monitor reaction progress with TLC or HPLC.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons, nitro/amino groups). For example, the nitro group causes deshielding (~8.5–9.5 ppm in ¹H NMR) .

- Mass Spectrometry (HRMS): Confirms molecular weight (C₆H₅BrClN₃O₂; theoretical MW: 263.5 g/mol) and isotopic patterns for Br/Cl .

- X-ray Crystallography: Resolves spatial arrangement. SHELX software (e.g., SHELXL) refines crystal structures, though no published data exists yet for this compound .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculates electron density distributions and frontier molecular orbitals to predict reactive sites:

- Localized Spin Density (LSD) and Gradient Corrections: Assess charge distribution; the nitro group withdraws electron density, activating the C-Cl bond for nucleophilic attack .

- Transition State Modeling: Simulates SNAr mechanisms, revealing energy barriers for Cl⁻ displacement by amines or alkoxides .

- Solvent Effects: Polarizable Continuum Models (PCM) evaluate solvation energies in DMF or THF, critical for experimental design .

Advanced: How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

Answer:

- Electronic Effects: The electron-withdrawing nitro group directs coupling to the para position (C-5 bromine) in Suzuki-Miyaura reactions.

- Steric Hindrance: Bulky ligands (e.g., SPhos) improve selectivity for C-Br over C-Cl in Pd-catalyzed couplings .

- Controlled Experiments: Compare yields using Pd(PPh₃)₄ vs. Pd(OAc)₂ with different bases (K₂CO₃ vs. Cs₂CO₃) to optimize regioselectivity .

Advanced: How should researchers address contradictory data in solubility and stability studies?

Answer:

- Solubility Conflicts: Discrepancies may arise from solvent polarity (e.g., DMSO vs. EtOH). Use Hansen Solubility Parameters (HSP) to rationalize differences .

- Stability Analysis: Thermal gravimetric analysis (TGA) identifies decomposition thresholds (~160–164°C, based on analogues) .

- pH-Dependent Stability: Test stability in acidic (pH 2–4) and basic (pH 9–11) conditions; the amino group may protonate or deprotonate, altering reactivity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

Advanced: What strategies mitigate competing side reactions during functionalization (e.g., reduction of nitro groups vs. halogen displacement)?

Answer:

- Selective Reduction: Use H₂/Pd-C in ethanol for nitro→amino conversion without affecting halogens. SnCl₂/HCl may reduce halogens and should be avoided .

- Protection/Deprotection: Temporarily protect the amino group with Boc anhydride before halogen displacement .

- Kinetic Control: Lower reaction temperatures (0–10°C) favor nitro reduction over C-Br cleavage .

Advanced: How can researchers validate the purity of synthesized batches, especially for chiral intermediates?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.